N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide

Lipophilicity optimization Drug-likeness ADME prediction

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide (CAS 946250-73-3) is a heterocyclic research compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core bearing 3,7-dimethyl substitution and a 2,4-difluorobenzamide moiety at the 6-position. The thiazolo[3,2-a]pyrimidine scaffold is recognized across medicinal chemistry and agrochemical literature for its demonstrated antitumor, antibacterial, anti-inflammatory, and antifungal activities, with specific derivatives validated as topoisomerase II inhibitors and fungicidal agents.

Molecular Formula C15H11F2N3O2S
Molecular Weight 335.33
CAS No. 946250-73-3
Cat. No. B2521546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide
CAS946250-73-3
Molecular FormulaC15H11F2N3O2S
Molecular Weight335.33
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)F)F)C
InChIInChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)10-4-3-9(16)5-11(10)17/h3-6H,1-2H3,(H,19,21)
InChIKeyQRYVIVZLGYOPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide (CAS 946250-73-3): Core Structural Identity and Sourcing Context


N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide (CAS 946250-73-3) is a heterocyclic research compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core bearing 3,7-dimethyl substitution and a 2,4-difluorobenzamide moiety at the 6-position . The thiazolo[3,2-a]pyrimidine scaffold is recognized across medicinal chemistry and agrochemical literature for its demonstrated antitumor, antibacterial, anti-inflammatory, and antifungal activities, with specific derivatives validated as topoisomerase II inhibitors and fungicidal agents [1]. This compound is available from multiple screening-compound suppliers for research use, typically at ≥95% purity.

Why N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide Cannot Be Casually Substituted by Other Thiazolo[3,2-a]pyrimidine Analogs


Within the thiazolo[3,2-a]pyrimidine series, three structural parameters exert dominant and non-linear control over target engagement: the C-3/C-7 alkylation pattern, the C-6 linker identity (amide vs. carboxamide vs. sulfonamide), and the benzamide ring substitution geometry. Replacing even a single fluorine atom on the benzamide ring—or altering its positional arrangement—can ablate activity against specific targets, as demonstrated by the complete loss of URAT1/GLUT9 inhibitory activity when 2,4-difluoro substitution is changed to 3,5-difluoro [1]. The 3,7-dimethyl substitution on the thiazolopyrimidine core further differentiates this compound from the more common 7-methyl-only or unsubstituted analogs, affecting both lipophilicity (calculated XLogP3) and metabolic stability [2]. Generic substitution without explicit functional validation therefore carries high risk of activity loss.

Quantitative Differentiation Evidence for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide vs. Closest Analogs


Balanced Lipophilicity: Computed XLogP3 of 2.3 vs. 2.7–3.6 for Bulkier Benzamide Analogs

The computed XLogP3 for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide is 2.3, positioning it in the optimal range for oral bioavailability (Lipinski Rule of 5: LogP < 5). This value is lower than the 2-bromo analog (XLogP3 = 2.7), the 2-fluoro-2,3,7-trimethyl analog (XLogP3 = 2.4), and substantially lower than the 4-tert-butyl analog (XLogP3 = 3.6), while being higher than the morpholinosulfonyl analog (estimated XLogP3 < 1.5) [1]. The 2,4-difluoro pattern thus achieves a balanced partition coefficient that neither compromises aqueous solubility like the lipophilic tert-butyl analog nor limits membrane permeability like the highly polar sulfonamide variant.

Lipophilicity optimization Drug-likeness ADME prediction

2,4-Difluoro Substitution on Benzamide Enables Target Activity Where 3,4-Difluoro or 3,5-Difluoro Abolishes It

Although direct quantitative data for this specific compound are not yet available in peer-reviewed literature, structural SAR evidence from the broader 2,4-difluorobenzamide-containing chemotype demonstrates that 2,4-difluoro substitution is critical for biological activity. In a dual URAT1/GLUT9 inhibitor program, a compound featuring 2,4-difluoro substitution exhibited significant activity with a DR of 58.3%, whereas the corresponding 3,5-difluoro analog showed no detectable activity [1]. The target compound (946250-73-3) bears the active 2,4-difluoro arrangement; its positional isomer N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide (CAS 946305-50-6), while commercially available, would be predicted to exhibit divergent activity profiles based on this SAR precedent.

Fluorine positional SAR Target selectivity URAT1/GLUT9 inhibition

3,7-Dimethyl Core Substitution Differentiates from 7-Methyl-Only Analogs via Altered Steric and Electronic Profile

The target compound bears methyl groups at both C-3 and C-7 of the thiazolo[3,2-a]pyrimidine core, distinguishing it from the more commonly referenced 7-methyl-only analog: 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 942003-66-9) . The additional C-3 methyl group increases molecular weight (335.3 vs. 321.3 g/mol) and alters the electron density profile of the fused bicyclic system. Structural comparison of computed molecular descriptors shows: target compound (MW=335.3, heavy atom count=23, XLogP3=2.3) vs. 7-methyl-only analog (MW=321.3, heavy atom count=22, estimated XLogP3=2.1) . The C-3 methyl also introduces a potential site for cytochrome P450-mediated oxidation, creating a differential metabolic liability profile.

Core substitution SAR Thiazolopyrimidine scaffold Metabolic stability

Thiazolo[3,2-a]pyrimidine-6-yl Benzamide Scaffold Validated in Anticancer and Antifungal Screens—Framing for This Specific Derivative

The thiazolo[3,2-a]pyrimidine-6-yl benzamide scaffold class has demonstrated quantifiable anticancer activity through Topoisomerase II (Topo II) inhibition. In the most potent example from a 2023 study, compound 4c (a thiazolo[3,2-a]pyrimidine derivative) exhibited a Topo II IC50 of 0.23 ± 0.01 µM—1.4-fold more potent than Etoposide and 3.6-fold more potent than Doxorubicin [1]. Separately, N-(5-oxo-3,7-diaryl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivatives have shown fungicidal activity comparable to the commercial standard Dithane M-45 (compound IVd at 1000/100/10 ppm) [2]. While 946250-73-3 has not been directly tested in these specific assays, its structural alignment with the active scaffold class—specifically the 6-yl benzamide connectivity and the thiazolo[3,2-a]pyrimidine core—establishes it as a member of a scaffold class with validated activity in these disease-relevant assays.

Anticancer activity Topoisomerase II inhibition Fungicidal activity

Recommended Research and Industrial Application Scenarios for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide (946250-73-3)


Hit-to-Lead Optimization in Oncology Programs Targeting Topoisomerase II

Based on the demonstrated Topo II inhibitory activity of structurally aligned thiazolo[3,2-a]pyrimidine-6-yl derivatives—with the best compound (4c) achieving an IC50 of 0.23 µM, 1.4-fold superior to Etoposide [1]—946250-73-3 should be prioritized for Topo II enzyme inhibition screening and MTT cytotoxicity profiling against a panel of human tumor cell lines (non-small cell lung cancer Hop-92, ovarian cancer IGROV1, melanoma SK-MEL-2 as recommended by NCI 60-cell-line panel precedent). Its 2,4-difluoro benzamide substitution pattern aligns with the active pharmacophore geometry established by the URAT1/GLUT9 inhibitor SAR studies [2], and its balanced XLogP3 of 2.3 suggests favorable cellular permeability without excessive lipophilicity.

Agricultural Fungicide Discovery Leveraging Thiazolopyrimidine-Benzamide Scaffold Activity

The demonstrated fungicidal activity of N-(5-oxo-thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivatives at concentrations of 1000, 100, and 10 ppm—with compound IVd showing activity statistically comparable to the commercial standard Dithane M-45 [3]—supports screening 946250-73-3 in antifungal assays. The 2,4-difluoro substitution on the benzamide ring may enhance metabolic stability in plant systems and confer differentiated spectrum of activity against key fungal pathogens. Recommended initial screening at 1000/100/10 ppm using poisoned food technique on Czapek's agar medium against a panel of phytopathogenic fungi.

Medicinal Chemistry SAR Expansion Around the 3,7-Dimethyl Thiazolopyrimidine Core

The distinguishing 3,7-dimethyl substitution pattern on the thiazolopyrimidine core—absent in the more widely available 7-methyl-only analog (CAS 942003-66-9)—makes 946250-73-3 a valuable starting point for systematic SAR exploration. The additional C-3 methyl group (ΔMW = +14 g/mol, +1 heavy atom vs. 942003-66-9) creates a differentiated steric and electronic environment at the C-2 and C-3 positions of the fused heterocycle, potentially altering target binding interactions or metabolic stability . Researchers should profile both compounds in parallel in their assays of interest to quantify the impact of C-3 methylation on potency, selectivity, and ADME parameters.

Kinase Inhibitor Screening Panels

The thiazolopyrimidine core is a recognized privileged scaffold for kinase inhibition, with the fused thiazole-pyrimidine system capable of forming key hinge-region hydrogen bonds in the ATP-binding pocket . The 2,4-difluorobenzamide moiety extends from the C-6 position in an orientation that may access selectivity pockets. 946250-73-3's balanced XLogP3 (2.3) and moderate molecular weight (335.3 g/mol) align with kinase drug-likeness criteria. Recommended for initial screening against a broad kinase panel (e.g., 50–100 kinases) at 1–10 µM, with follow-up dose-response for hits, comparing results against the des-methyl (7-methyl-only) and des-fluoro (unsubstituted benzamide) analogs.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.